molecular formula C20H14Cl2N4S B14237194 N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine CAS No. 574010-81-4

N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine

Cat. No.: B14237194
CAS No.: 574010-81-4
M. Wt: 413.3 g/mol
InChI Key: CWAFCTJERUGQAS-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzothiadiazepines, which are characterized by a fused ring system containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves the reaction of 2-chloroaniline with a suitable benzothiadiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine has significant potential in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~4~-Bis(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
  • N~2~,N~4~-Bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • N~2~,N~4~-Bis(4-chlorophenyl)-N6-[4-[5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]-3-isoxazolyl]phenyl]-1,3,5-triazine-2,4,6-triamine

Uniqueness

N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

574010-81-4

Molecular Formula

C20H14Cl2N4S

Molecular Weight

413.3 g/mol

IUPAC Name

2-N,4-N-bis(2-chlorophenyl)-1,5-dihydro-3,1,5-benzothiadiazepine-2,4-diimine

InChI

InChI=1S/C20H14Cl2N4S/c21-13-7-1-3-9-15(13)23-19-25-17-11-5-6-12-18(17)26-20(27-19)24-16-10-4-2-8-14(16)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

CWAFCTJERUGQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NC3=CC=CC=C3Cl)SC(=NC4=CC=CC=C4Cl)N2

Origin of Product

United States

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